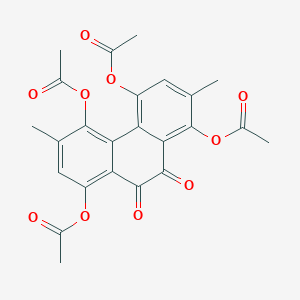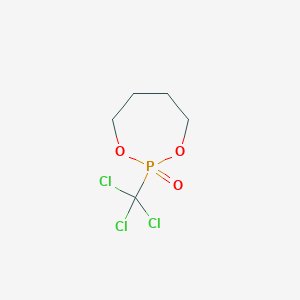
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one is an organophosphorus compound characterized by the presence of a trichloromethyl group and a dioxaphosphepan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one typically involves the reaction of trichloromethyl-containing precursors with phosphorus-containing reagents. One common method includes the reaction of trichloromethyl ketones with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to less chlorinated derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce less chlorinated phosphoranes.
Aplicaciones Científicas De Investigación
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one involves the interaction of its trichloromethyl and phosphorus-containing groups with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical transformations. The compound’s effects are mediated through pathways involving nucleophilic attack, radical formation, and coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Trichloromethyl-containing Compounds: Examples include trichloromethane (chloroform) and trichloroacetic acid.
Phosphorus-containing Compounds: Examples include phosphorus oxychloride and phosphoric acid derivatives.
Uniqueness
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one is unique due to the combination of trichloromethyl and dioxaphosphepan moieties in its structure
Propiedades
Número CAS |
66567-84-8 |
|---|---|
Fórmula molecular |
C5H8Cl3O3P |
Peso molecular |
253.44 g/mol |
Nombre IUPAC |
2-(trichloromethyl)-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C5H8Cl3O3P/c6-5(7,8)12(9)10-3-1-2-4-11-12/h1-4H2 |
Clave InChI |
XIMPACAFARNNBL-UHFFFAOYSA-N |
SMILES canónico |
C1CCOP(=O)(OC1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


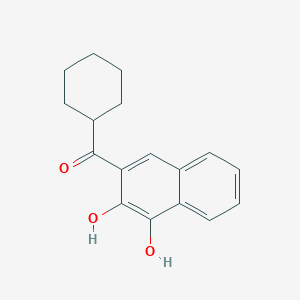

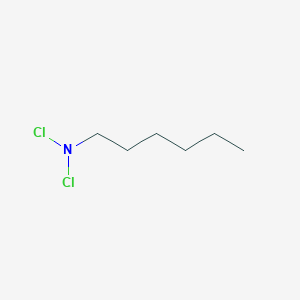
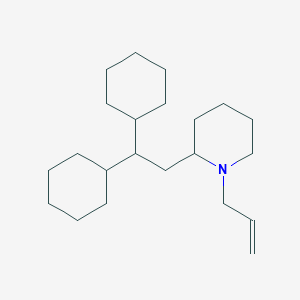
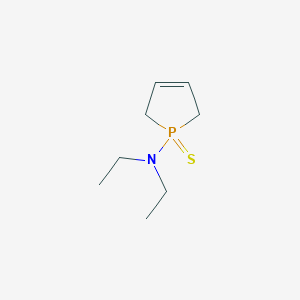

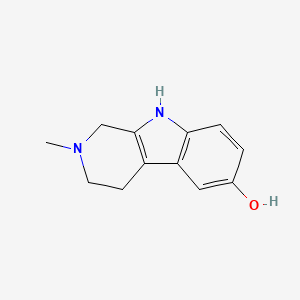

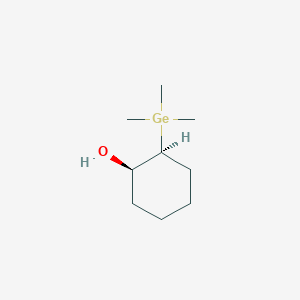

![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)


